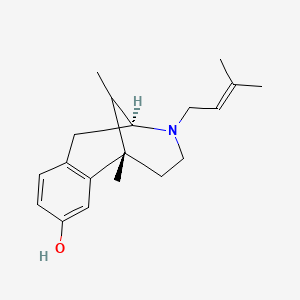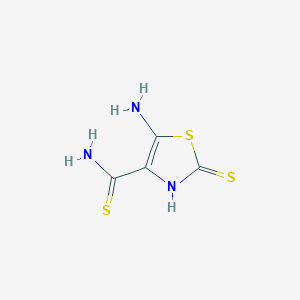![molecular formula C5H13ClN2O2Se B13853346 3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1) CAS No. 66491-74-5](/img/structure/B13853346.png)
3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenalysine Hydrochloride is a compound with the molecular formula C5H12N2O2Se.HCl and a molecular weight of 247.58 It is a derivative of lysine where a selenium atom substitutes for the sulfur atom in the lysine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Selenalysine Hydrochloride typically involves the incorporation of selenium into the lysine structure. One common method is the substitution of sulfur with selenium in the lysine molecule. This can be achieved through a series of chemical reactions that introduce selenium into the lysine backbone .
Industrial Production Methods
Industrial production of Selenalysine Hydrochloride involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The production methods often include the use of specialized equipment and controlled reaction conditions to facilitate the incorporation of selenium into the lysine structure .
Analyse Des Réactions Chimiques
Types of Reactions
Selenalysine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized under specific conditions.
Reduction: The compound can also undergo reduction reactions, where the selenium atom is reduced to a lower oxidation state.
Substitution: Selenalysine Hydrochloride can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of Selenalysine Hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Selenalysine Hydrochloride depend on the type of reaction. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions can produce selenide compounds .
Applications De Recherche Scientifique
Selenalysine Hydrochloride has several scientific research applications:
Biochemistry: It is used to study the role of selenium in biological systems and its incorporation into proteins.
Molecular Biology: The compound is utilized in experiments involving the substitution of lysine in proteins to investigate the effects of selenium substitution.
Industry: The compound is used in the development of selenium-containing materials and products.
Mécanisme D'action
The mechanism of action of Selenalysine Hydrochloride involves its incorporation into proteins in place of lysine. This substitution can affect the structure and function of the proteins, leading to changes in their biological activity. The selenium atom in the compound can interact with various molecular targets and pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Selenalysine Hydrochloride can be compared with other selenium-containing compounds such as:
Selenomethionine: Another selenium-containing amino acid where selenium substitutes for sulfur in methionine.
Selenocystine: A dimer of selenocysteine linked by a diselenide bond
These compounds share similarities in their selenium content but differ in their specific structures and biological roles.
Propriétés
Numéro CAS |
66491-74-5 |
|---|---|
Formule moléculaire |
C5H13ClN2O2Se |
Poids moléculaire |
247.59 g/mol |
Nom IUPAC |
2-amino-3-(2-aminoethylselanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2Se.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
Clé InChI |
SNXWQFFSLUAENB-UHFFFAOYSA-N |
SMILES canonique |
C(C[Se]CC(C(=O)O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



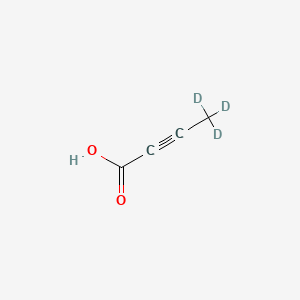

![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
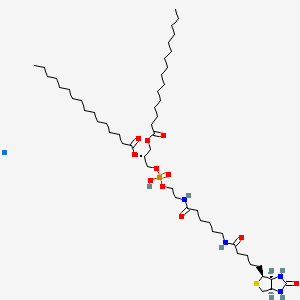
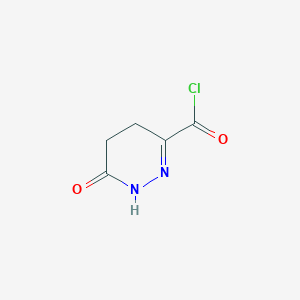
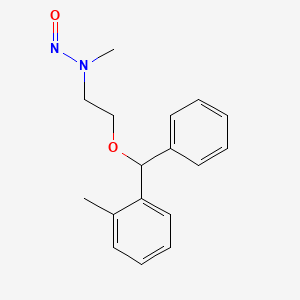


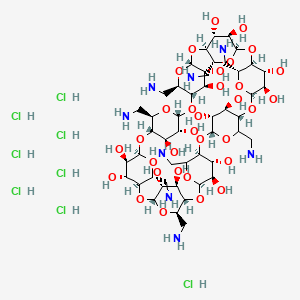

![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
